![molecular formula C17H13N3S2 B2488622 2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile CAS No. 380342-30-3](/img/structure/B2488622.png)

2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

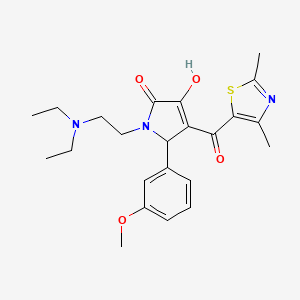

Benzothiazole derivatives are synthesized through various chemical routes involving the interaction of different precursor molecules. For instance, a novel series of substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-one was synthesized starting from 2-aminobenzothiazole and 1-aryl-3,3-bis-(methylsulfanyl)-2-propen-1-ones in the presence of a catalytic amount of sodium hydride in THF (Patil et al., 2013). This method exemplifies the typical synthetic approach used to create benzothiazole derivatives, involving the formation of C-S bonds and the introduction of various substituents to alter the compound's properties.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including the compound of interest, is characterized using a variety of analytical techniques such as IR, Mass spectrometry, 1H NMR, 13C NMR, and HRMS spectral data. These methods provide detailed information about the molecular framework, confirming the presence of benzothiazole moieties and additional functional groups introduced during synthesis (Patil et al., 2013).

Chemical Reactions and Properties

Benzothiazole derivatives participate in a variety of chemical reactions, driven by the functional groups attached to the benzothiazole core. These reactions include cyclization, substitution, and conjugation processes, which can significantly alter the chemical and biological activity of the resulting compounds. For example, the introduction of substituents such as fluorine or methyl groups can influence the reactivity and interaction of benzothiazole derivatives with biological targets (Shi et al., 1996).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are often determined using X-ray crystallography and other physical characterization techniques. For instance, the crystal structure of certain benzothiazole derivatives provides insight into their stability and potential for forming solid-state materials with specific applications (Al-Omran & El-Khair, 2014).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives are influenced by the nature of the substituents attached to the core structure. These properties include reactivity, acid-base behavior, and the ability to form complexes with metals or other molecules. Studies have shown that modifications to the benzothiazole moiety can significantly alter these chemical properties, leading to compounds with varied biological activities and potential applications in drug design and material science (Beloglazkina et al., 2007).

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has identified novel 2-(4-aminophenyl)benzothiazoles possessing highly selective and potent antitumor properties both in vitro and in vivo. These compounds, including 2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile derivatives, have shown promise in the treatment of various cancers. One mechanism of action involves the induction and biotransformation by cytochrome P450 1A1 to active metabolites, suggesting a critical role of metabolic activation in their antitumor efficacy (Bradshaw et al., 2002).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of a series of benzothiazole derivatives have revealed moderate to excellent antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as antifungal and anthelmintic activities. This highlights the compound's potential beyond antitumor applications, indicating a versatile therapeutic profile (Amnerkar et al., 2015).

Antimicrobial Agents

Amino acetylenic and thiocarbonate derivatives of 2-mercaptobenzothiazole have been designed and synthesized, demonstrating potential as antimicrobial agents. These derivatives show high antimicrobial activity against Pseudomonas aeruginosa and antifungal activity against Candida albicans, further broadening the scope of benzothiazole derivatives in treating infections (Alsarahni et al., 2017).

Mechanism of Action and Metabolism

The antitumor mechanism of benzothiazole derivatives involves selective uptake, metabolism, and DNA adduct formation in sensitive tumor cells. Critical to this activity is the induction of cytochrome P450 1A1, suggesting a metabolism-dependent mechanism for their selective cytotoxic effects. This mechanism provides insight into the therapeutic potential and selectivity of these compounds for cancer treatment (Leong et al., 2003).

Pharmaceutical Development

The development of benzothiazole derivatives as clinical candidates involves overcoming challenges related to solubility and bioavailability. The synthesis of water-soluble prodrugs, such as L-lysyl- and L-alanyl-amide prodrugs, addresses these issues, facilitating their clinical evaluation and potential use in cancer therapy (Hutchinson et al., 2002).

Eigenschaften

IUPAC Name |

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2-methylphenyl)ethanethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3S2/c1-11-6-2-3-7-13(11)19-16(21)12(10-18)17-20-14-8-4-5-9-15(14)22-17/h2-9,20H,1H3,(H,19,21)/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOONJSNYLDLZRY-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=S)/C(=C/2\NC3=CC=CC=C3S2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2488542.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2488546.png)

![4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2488548.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide](/img/structure/B2488557.png)

![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)

![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2488560.png)